![molecular formula C9H11NO3S B1317336 Methyl 2-acetamido-4-methylthiophene-3-carboxylate CAS No. 4651-80-3](/img/structure/B1317336.png)
Methyl 2-acetamido-4-methylthiophene-3-carboxylate
Overview
Description
“Methyl 2-acetamido-4-methylthiophene-3-carboxylate” is a chemical compound with a molecular formula of C9H11NO3S . It is a compound with diverse applications and exhibits perplexing properties.
Molecular Structure Analysis
The molecular structure of “Methyl 2-acetamido-4-methylthiophene-3-carboxylate” is represented by the SMILES stringO=C(OC)C1=C(NC(C)=O)SC(C)=C1C
. This representation provides a way to visualize the compound’s structure using text.
Scientific Research Applications
Antimicrobial Activity
This compound has been studied for its potential in combating various bacterial and fungal pathogens. It has shown promising results against Staphylococcus aureus , Bacillus subtilis , Escherichia coli , and Salmonella typhi . The minimum inhibitory concentration (MIC) values indicate its potency as an antibacterial agent .
Antioxidant Properties
Researchers have evaluated the antioxidant capacity of this thiophene derivative using methods like the DPPH assay. Some derivatives have exhibited significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases .
Anticorrosion Efficiency
In the field of industrial chemistry, these compounds have been tested as corrosion inhibitors. One particular derivative showed an anticorrosion efficiency of 97.90% , which is highly beneficial for protecting metals and alloys in corrosive environments .
Anticancer Potential
The anticancer activity of thiophene derivatives has been assessed against human lung cancer cell lines (A-549). Certain compounds have demonstrated effective cytotoxic activity, suggesting their potential use in cancer therapy .
Organic Semiconductors
Thiophene-based molecules play a significant role in the development of organic semiconductors. Their unique electronic properties make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Anti-inflammatory Applications
Some thiophene derivatives are known to possess anti-inflammatory properties. For instance, suprofen, which has a 2-substituted thiophene framework, is recognized as a nonsteroidal anti-inflammatory drug .
Anesthetic Use
Articaine, a 2,3,4-trisubstituent thiophene, is utilized as a voltage-gated sodium channel blocker and dental anesthetic in Europe. This highlights the compound’s importance in medical applications .
Synthesis of Biologically Active Compounds
The compound serves as a precursor in the synthesis of various biologically active molecules. The Gewald synthesis, for example, is a method used to create aminothiophene derivatives, which have a wide range of biological effects .
Mechanism of Action
Target of Action
Thiophene-based analogs have been studied extensively and are known to interact with a variety of biological targets .
Mode of Action
Thiophene derivatives, in general, are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
These compounds have been shown to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
Thiophene derivatives are known to have a variety of effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
properties
IUPAC Name |
methyl 2-acetamido-4-methylthiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-5-4-14-8(10-6(2)11)7(5)9(12)13-3/h4H,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOFQSFSJHZTHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1C(=O)OC)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586290 | |
Record name | Methyl 2-acetamido-4-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-acetamido-4-methylthiophene-3-carboxylate | |
CAS RN |
4651-80-3 | |
Record name | Methyl 2-acetamido-4-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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